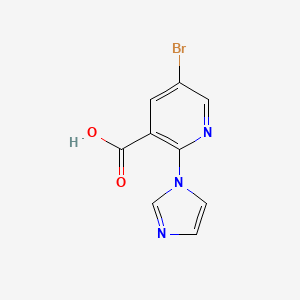

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid

CAS No.: 1216590-39-4

Cat. No.: VC2665047

Molecular Formula: C9H6BrN3O2

Molecular Weight: 268.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216590-39-4 |

|---|---|

| Molecular Formula | C9H6BrN3O2 |

| Molecular Weight | 268.07 g/mol |

| IUPAC Name | 5-bromo-2-imidazol-1-ylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H6BrN3O2/c10-6-3-7(9(14)15)8(12-4-6)13-2-1-11-5-13/h1-5H,(H,14,15) |

| Standard InChI Key | ODZSAFFOSHUWKB-UHFFFAOYSA-N |

| SMILES | C1=CN(C=N1)C2=C(C=C(C=N2)Br)C(=O)O |

| Canonical SMILES | C1=CN(C=N1)C2=C(C=C(C=N2)Br)C(=O)O |

Introduction

Chemical Structure and Properties

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid (CAS: 1216590-39-4) features a heterocyclic structure with a pyridine core substituted with a bromine atom at the 5-position, an imidazole ring at the 2-position, and a carboxylic acid group at the 3-position. This unique combination of functional groups contributes to its distinctive chemical and biological properties .

The compound has the following physicochemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrN3O2 |

| Molecular Weight | 268.07 g/mol |

| Boiling Point | 461.0±45.0 °C (Predicted) |

| Density | 1.81±0.1 g/cm3 (Predicted) |

| pKa | 2.25±0.36 (Predicted) |

The presence of both the imidazole ring and nicotinic acid moiety is particularly significant, as it allows for versatile interactions with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, while the bromine substituent may enhance binding affinity through halogen bonding .

Structural Comparison with Related Compounds

To better understand the structural significance of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid, it is valuable to compare it with structurally related compounds:

Chemical Reactivity and Molecular Interactions

The unique structure of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid confers specific reactivity patterns that are central to its potential applications.

Reactivity Profile

Based on its structural features, 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid can participate in various chemical reactions:

-

Nucleophilic Substitution: The bromine at the 5-position serves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

-

Coordination Chemistry: The imidazole nitrogen can coordinate with metal ions, potentially forming coordination complexes similar to those observed with 6-(1H-imidazol-1-yl)nicotinate .

-

Carboxylic Acid Chemistry: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and salt formation, providing opportunities for derivatization.

-

Hydrogen Bonding: Both the carboxylic acid and imidazole groups can participate in hydrogen bonding, influencing crystal packing and intermolecular interactions, as observed in related compounds .

Structural Features Affecting Reactivity

The reactivity of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid is significantly influenced by the electronic effects of its substituents:

| Structural Feature | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Bromine at 5-position | Electron-withdrawing | Activates the pyridine ring toward nucleophilic substitution |

| Imidazole at 2-position | Electron-donating through resonance | Modulates the electrophilicity of the pyridine ring |

| Carboxylic acid group | Electron-withdrawing | Increases acidity of the ring system and provides a site for derivatization |

The structural similarities between these compounds and 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid suggest that it may also exhibit significant antimicrobial activity, particularly against bacterial pathogens.

Structure-Activity Relationships

The biological activity of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid is likely influenced by specific structural features:

Medicinal Chemistry Applications

The structural and chemical properties of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid make it a valuable scaffold in medicinal chemistry research.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid, a comparative analysis with structurally related compounds is valuable.

Structural Analogs

Functional Group Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume